Diethyl 2-(hydroxymethylene)succinate
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Overview
Description
Diethyl 2-(hydroxymethylene)succinate is an organic compound with the molecular formula C9H14O5. It is a derivative of succinic acid, where the hydrogen atoms on the methylene group are replaced by ethyl groups and a hydroxymethylene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(hydroxymethylene)succinate can be synthesized through the esterification of succinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. Another method involves the reaction of diethyl succinate with formaldehyde under basic conditions to introduce the hydroxymethylene group .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(hydroxymethylene)succinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxymethylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethylene group under basic conditions.
Major Products Formed
Oxidation: Diethyl 2-(formyl)succinate.
Reduction: Diethyl 2-(hydroxymethyl)succinate.
Substitution: Various substituted succinates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(hydroxymethylene)succinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Used in the production of polymers and other materials due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of diethyl 2-(hydroxymethylene)succinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxymethylene group can form hydrogen bonds and interact with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and other proteins, potentially affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl succinate: Lacks the hydroxymethylene group, making it less reactive in certain types of reactions.
Dimethyl 2-(hydroxymethylene)succinate: Similar structure but with methyl groups instead of ethyl groups, affecting its physical properties and reactivity.
Diethyl 2-(methoxymethylene)succinate:
Uniqueness
Diethyl 2-(hydroxymethylene)succinate is unique due to the presence of the hydroxymethylene group, which imparts additional reactivity and potential for hydrogen bonding. This makes it a valuable compound in organic synthesis and various research applications.
Properties
CAS No. |
14273-44-0 |
---|---|
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
diethyl (2E)-2-(hydroxymethylidene)butanedioate |
InChI |
InChI=1S/C9H14O5/c1-3-13-8(11)5-7(6-10)9(12)14-4-2/h6,10H,3-5H2,1-2H3/b7-6+ |
InChI Key |
GWGPFJLXLHDLLP-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)C/C(=C\O)/C(=O)OCC |
Canonical SMILES |
CCOC(=O)CC(=CO)C(=O)OCC |
Origin of Product |
United States |
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